N-Demethyl-alpha-obscurine
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Overview
Description
N-Demethyl-alpha-obscurine is a natural alkaloid derived from the whole plants of Lycopodium japonicum . It is a member of the Lycopodium alkaloids, which are known for their diverse biological activities. The molecular formula of this compound is C16H24N2O, and it has a molecular weight of 260.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyl-alpha-obscurine involves several key reactions. One of the methods includes the acid-catalyzed 1,3-annulation of 1,2,3,4-tetrahydro-6-methyl-2-oxopyridine to the enimine, followed by methylation . Another approach involves the Buchwald–Hartwig coupling reaction, the Heck cyclization, and diastereoselective hydrogenation .
Industrial Production Methods: Industrial production of this compound is typically carried out by extracting it from the whole plants of Lycopodium japonicum . The extraction process involves solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone .
Chemical Reactions Analysis
Types of Reactions: N-Demethyl-alpha-obscurine undergoes various chemical reactions, including reduction and methylation. For instance, the reduction of racemic this compound with lithium aluminium hydride yields racemic lycodine and racemic deacetyl-flabellidine .
Common Reagents and Conditions:
Reduction: Lithium aluminium hydride (LiAlH4) is commonly used for the reduction of this compound.
Methylation: Methylation is achieved using methylating agents under specific conditions.
Major Products:
Reduction Products: Racemic lycodine and racemic deacetyl-flabellidine.
Methylation Products: Methylated derivatives of this compound.
Scientific Research Applications
N-Demethyl-alpha-obscurine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Demethyl-alpha-obscurine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and inhibiting inflammatory pathways . The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
- Alpha-obscurine
- Beta-obscurine
- N-Desmethyl-alpha-obscurine
- N-Desmethyl-beta-obscurine
Comparison: N-Demethyl-alpha-obscurine is unique among its similar compounds due to its specific structural features and biological activities. While alpha-obscurine and beta-obscurine share similar core structures, the demethylation in this compound results in distinct chemical properties and biological effects . This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(1R,9S,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h10-12,17H,2-9H2,1H3,(H,18,19)/t10-,11+,12-,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODGYLLKKFRBQO-AZKPJATDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC3=C(CCC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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